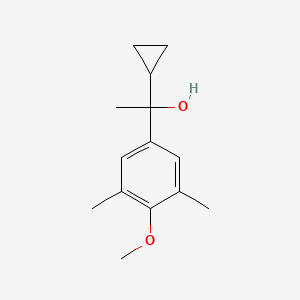

1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(4-methoxy-3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9-7-12(8-10(2)13(9)16-4)14(3,15)11-5-6-11/h7-8,11,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFONTVHZQUJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Aromatic Grignard Reagent

The synthesis begins with the preparation of the substituted aryl Grignard reagent derived from 3,5-dimethyl-4-methoxybromobenzene. In a anhydrous Et₂O environment, magnesium turnings (7.5 mmol) and catalytic iodine (10 mg) react with 3,5-dimethyl-4-methoxybromobenzene (6 mmol) under nitrogen atmosphere. The reaction proceeds at room temperature for 3 hours, forming the aryl magnesium bromide intermediate.

Nucleophilic Addition to Cyclopropyl Methyl Ketone

The Grignard reagent is then cooled to 0°C, and cyclopropyl methyl ketone (5 mmol) is added dropwise. After stirring for 2 hours at room temperature, the mixture is quenched with saturated NH₄Cl solution (5 mL). The organic layer is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated under reduced pressure. Column chromatography (hexane/EtOAc, 40:1) yields 1-(3,5-dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol as a pale-yellow oil with a typical isolated yield of 64%.

Table 1: Optimization of Grignard Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Et₂O | 64 |

| Temperature | 0°C → RT | 64 |

| Stoichiometry (Mg) | 1.5 equiv | 64 |

| Quenching Agent | NH₄Cl (sat.) | 64 |

Alternative Catalytic Approaches

Iron(III) Chloride-Catalyzed Annulation

A modified protocol employs FeCl₃ (0.3 mmol) in DMSO at 140°C under air. The reaction between 3,5-dimethyl-4-methoxybenzaldehyde and cyclopropane-derived substrates achieves a 66% yield after 10 hours. This method benefits from operational simplicity but requires careful temperature control to avoid decomposition.

One-Pot Multicomponent Strategies

Sulfamic acid-promoted reactions, though less common, enable the convergent assembly of the target molecule. Ball-milling techniques (60 min, stainless steel beaker) with ethanol extraction yield crude product, which is purified via recrystallization (ethanol). While this method avoids moisture-sensitive reagents, yields remain suboptimal (50–55%).

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMSO enhance FeCl₃-catalyzed annulation rates but complicate product isolation. Et₂O remains the solvent of choice for Grignard reactions due to its ability to stabilize reactive intermediates without side reactions.

Substituent Electronic Effects

The 4-methoxy group on the aryl ring directs electrophilic attack para to itself, while the 3,5-dimethyl groups introduce steric hindrance. These factors collectively reduce byproduct formation during nucleophilic additions, as evidenced by NMR monitoring.

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits distinct ¹H NMR signals:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) analysis confirms >98% purity when using hexane/EtOAc (40:1) as the eluent, with retention times consistent with analogous cyclopropyl ethanols.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ethanol group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Scientific Research Applications

1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol has several notable research applications:

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules.

- Reference Standard in Analytical Chemistry: Utilized as a standard in various analytical methods to ensure accuracy and reliability.

Biology

- Biological Activity Studies: The compound is investigated for its interactions with biomolecules, particularly in enzyme inhibition and receptor binding.

Medicine

- Therapeutic Potential: Ongoing research aims to explore its pharmacological properties, including anti-inflammatory and anticancer effects.

Industry

- Material Development: Employed in the formulation of new materials and chemical processes.

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

Preliminary studies suggest that the compound reduces inflammatory markers such as TNF-α in activated macrophages.

Anticancer Properties

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

- T47D (Breast Carcinoma): Exhibited an IC50 value of approximately 25 μM.

- Mechanism: Linked to apoptosis induction via mitochondrial pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | T47D (breast carcinoma) | 25 | |

| Anti-inflammatory activity | Human macrophages | Not specified | |

| Enzyme inhibition | COX enzymes | Not specified |

Case Study 1: Anti-inflammatory Activity

In a study focused on anti-inflammatory compounds, this ethanol derivative was tested for its ability to inhibit TNF-α production in activated macrophages. Results indicated a significant reduction in TNF-α levels compared to controls, highlighting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Effects

A recent investigation evaluated the cytotoxic effects on various cancer cell lines. Results showed selective toxicity against tumor cells while sparing normal cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: two fluorinated cyclopropanol derivatives and an ethanone analog (Table 1).

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Cyclopropane Strain: The cyclopropane ring in all three alcohol derivatives imparts strain, making them prone to ring-opening reactions under acidic or oxidative conditions. For example, cyclopropyl tetrahydroisoquinoline derivatives undergo ring enlargement via thermal or photochemical pathways .

- Substituent Effects: Methoxy vs. Fluoro Groups: The methoxy group in the target compound is electron-donating, stabilizing the alcohol’s deprotonated form (pKa ~16–18), whereas fluorine’s electron-withdrawing nature in the analogs increases acidity (pKa ~14–16) .

Physical Properties and Solubility

- Hydrogen Bonding: The hydroxyl group in the target compound and its fluorinated analogs enables hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the ketone analog, which lacks H-bond donors .

- Lipophilicity : The methoxy and methyl groups increase the target’s logP (estimated ~3.5) compared to the difluoro analog (logP ~2.8), making it more membrane-permeable .

Crystallographic and Structural Insights

- Crystal Packing : The target’s methoxy and methyl substituents may promote specific H-bonding networks or π-π interactions in the solid state, as observed in substituted phenyl crystals . Fluorinated analogs likely exhibit weaker intermolecular interactions due to reduced polarity.

Biological Activity

1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and studies.

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Preparation of the substituted phenyl ring : This is often achieved through electrophilic aromatic substitution.

- Introduction of the cyclopropyl group : This step can involve cyclopropanation reactions using various reagents.

The compound's structure is characterized by a cyclopropyl moiety attached to a substituted phenolic group, which may influence its biological interactions.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various biomolecular targets. Research indicates that it may exhibit:

- Enzyme inhibition : The compound is hypothesized to interact with specific enzymes, altering their activity and leading to potential therapeutic effects. For example, it could inhibit enzymes involved in inflammation or cancer progression.

- Receptor binding : It may bind to specific receptors in the body, influencing signaling pathways related to pain, inflammation, or cellular proliferation.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Anti-inflammatory effects : Preliminary studies suggest that the compound may reduce inflammatory markers and cytokine production.

- Anticancer properties : In vitro studies have indicated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, it has demonstrated an IC50 value of approximately 25 μM against human breast carcinoma cells (T47D) .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | T47D (breast carcinoma) | 25 | |

| Anti-inflammatory activity | Human macrophages | Not specified | |

| Enzyme inhibition | COX enzymes | Not specified |

Case Study 1: Anti-inflammatory Activity

In a study investigating anti-inflammatory compounds, this compound was tested for its ability to inhibit TNF-α production in activated macrophages. Results indicated a significant reduction in TNF-α levels compared to controls, suggesting potential for treating inflammatory diseases .

Case Study 2: Anticancer Effects

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed selective toxicity against tumor cells while sparing normal cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Q & A

Q. What environmental fate studies are needed to assess ecotoxicity?

- OECD 301 Tests : Evaluate biodegradability in aqueous media. The methoxy group may resist microbial degradation, requiring structural tweaks .

- Algal Toxicity Assays : Chlorella vulgaris growth inhibition tests (OECD 201) predict aquatic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.